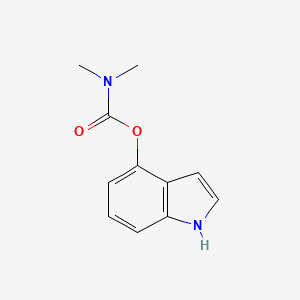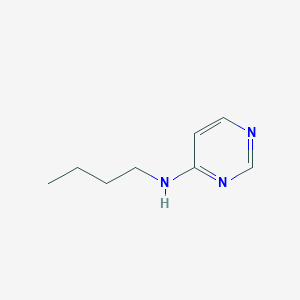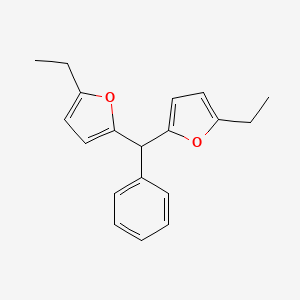
2',3'-Dideoxy-uridine-5'-monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Dideoxy-uridine-5’-monophosphate is a modified nucleotide that lacks hydroxyl groups at the 2’ and 3’ positions on the ribose sugar. This modification makes it a dideoxynucleotide, which is crucial in various biochemical processes, particularly in the inhibition of DNA polymerase during DNA sequencing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-uridine-5’-monophosphate typically involves the reduction of uridine derivatives. One common method includes the use of 30% ammonia water to obtain 2’,3’-dideoxy-2’,3’-didehydrouridine, which is then hydrated to remove the double bond by dissolving it in methanol containing a catalyst like wet 5% palladium on carbon under a hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale biocatalytic processes. For example, uridine 5’-monophosphate can be produced from orotic acid using whole-cell biocatalysts like Saccharomyces cerevisiae, which can be adapted for the production of 2’,3’-Dideoxy-uridine-5’-monophosphate .
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’-Dideoxy-uridine-5’-monophosphate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be reduced to remove double bonds or oxidized under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions due to the absence of hydroxyl groups at the 2’ and 3’ positions.
Common Reagents and Conditions
Common reagents include ammonia water for reduction and methanol with palladium on carbon for hydrogenation. These conditions are crucial for achieving high yields and purity of the final product .
Major Products
The major products formed from these reactions include various dideoxy derivatives, which are essential in DNA sequencing and other biochemical applications .
Wissenschaftliche Forschungsanwendungen
2’,3’-Dideoxy-uridine-5’-monophosphate has several scientific research applications:
Chemistry: Used as a substrate in enzymatic reactions to study nucleotide interactions.
Biology: Plays a role in DNA sequencing and the study of genetic material.
Medicine: Investigated for its potential in antiviral therapies due to its ability to inhibit viral DNA polymerase.
Industry: Utilized in the production of nucleotide analogs for research and therapeutic purposes
Wirkmechanismus
The compound exerts its effects by inhibiting DNA polymerase. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to the termination of DNA chain elongation. This mechanism is crucial in DNA sequencing and antiviral therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-Dideoxyadenosine triphosphate: Another dideoxynucleotide used in DNA sequencing.
2’,3’-Dideoxycytidine: Used in antiviral therapies.
2’,3’-Dideoxy-2’,3’-didehydroadenosine: Known for its antiviral properties
Uniqueness
2’,3’-Dideoxy-uridine-5’-monophosphate is unique due to its specific inhibition of DNA polymerase and its applications in both DNA sequencing and potential antiviral therapies. Its structure allows for precise termination of DNA synthesis, making it invaluable in genetic research and medical applications .
Eigenschaften
CAS-Nummer |
117605-34-2 |
|---|---|
Molekularformel |
C9H13N2O7P |
Molekulargewicht |
292.18 g/mol |
IUPAC-Name |
[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13N2O7P/c12-7-3-4-11(9(13)10-7)8-2-1-6(18-8)5-17-19(14,15)16/h3-4,6,8H,1-2,5H2,(H,10,12,13)(H2,14,15,16)/t6-,8+/m0/s1 |
InChI-Schlüssel |
YHPMDBWWRCBXNU-POYBYMJQSA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=CC(=O)NC2=O |
Kanonische SMILES |
C1CC(OC1COP(=O)(O)O)N2C=CC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



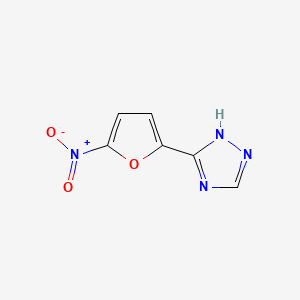
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)-](/img/structure/B12919315.png)
![4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoic acid](/img/structure/B12919322.png)
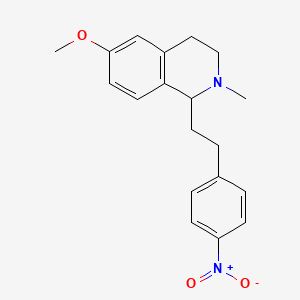
![5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl-](/img/structure/B12919335.png)
![2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12919337.png)
![3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12919349.png)



